10-(2-fluorophenyl)-5-nitro-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene
Description
Complex organic molecules like "10-(2-fluorophenyl)-5-nitro-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3,5,7-triene" often involve intricate synthesis processes and detailed structural analysis to understand their chemical and physical properties. These compounds are of interest due to their potential applications in materials science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of complex molecules typically involves multi-step reactions, starting from simpler precursors. The synthesis of ortho- and para-e isomers in the oxide-bridged 5-phenylmorphan series via aromatic nitro-activated fluorine displacement is an example of constructing strained tetracyclic systems, which could be analogous to the synthesis steps required for our target compound (Hashimoto et al., 2004).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their reactivity and properties. X-ray diffraction analysis often provides detailed insight into the molecular framework, as seen in studies of related cyclic and polycyclic compounds (Chekhlov, 1996).
Chemical Reactions and Properties
The reactivity of complex molecules is influenced by their structural features. The study of stereochemistry and dynamic NMR can offer insights into the behavior of nitrogen inversion and phenyl rotation in azatetracyclo compounds, potentially applicable to understanding the reactivity of our target molecule (Gribble et al., 1996).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are determined by the molecular structure. For example, the crystallization behavior and unit cell dimensions provide insights into the molecular packing and interactions within the crystal lattice of similar compounds (Field et al., 1992).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards different reagents, and photochemical behavior, can be inferred from studies on similar compounds. The synthesis and reactivity of nickel(II) complexes with pyridine-based macrocycles, for instance, provide insights into the coordination chemistry and electronic properties of cyclic compounds (Escriche et al., 1998).
properties
IUPAC Name |
10-(2-fluorophenyl)-5-nitro-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-16-4-2-1-3-14(16)20-19-12-6-5-11(9-12)18(19)15-10-13(23(24)25)7-8-17(15)22-20/h1-4,7-8,10-12,18-20,22H,5-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSIEWSEDMESAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C4=C(C=CC(=C4)[N+](=O)[O-])NC3C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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